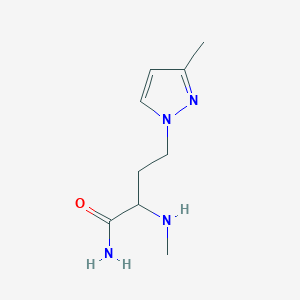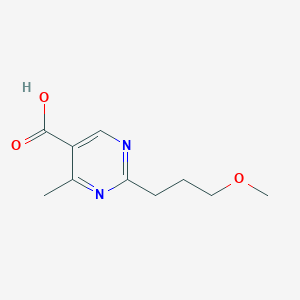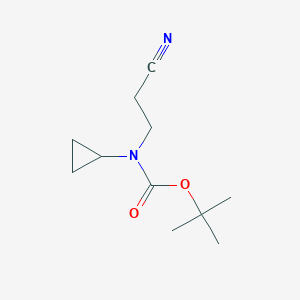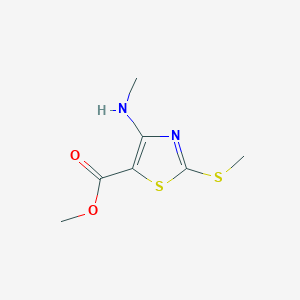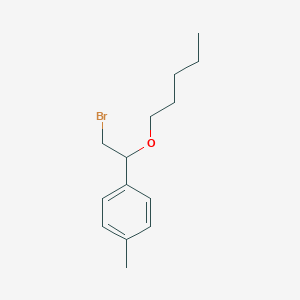
1-(2-Bromo-1-(pentyloxy)ethyl)-4-methylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Bromo-1-(pentyloxy)ethyl)-4-methylbenzene is an organic compound that belongs to the class of brominated aromatic ethers It is characterized by a benzene ring substituted with a bromoethyl group and a pentyloxy group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Bromo-1-(pentyloxy)ethyl)-4-methylbenzene typically involves the bromination of 1-(pentyloxy)ethyl-4-methylbenzene. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide. The reaction is usually conducted in an inert solvent such as carbon tetrachloride or chloroform at room temperature .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction conditions, leading to higher yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1-(2-Bromo-1-(pentyloxy)ethyl)-4-methylbenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as hydroxide, alkoxide, or amine groups.
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.
Oxidation: The pentyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Elimination Reactions: Strong bases such as sodium ethoxide in ethanol.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media
Major Products
Nucleophilic Substitution: Formation of substituted benzene derivatives.
Elimination Reactions: Formation of alkenes.
Oxidation: Formation of aldehydes or carboxylic acids.
Wissenschaftliche Forschungsanwendungen
1-(2-Bromo-1-(pentyloxy)ethyl)-4-methylbenzene has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Materials Science: Employed in the development of novel materials with specific properties.
Pharmaceutical Research: Investigated for its potential use in the synthesis of biologically active compounds.
Chemical Biology: Utilized in studies involving the modification of biomolecules.
Wirkmechanismus
The mechanism of action of 1-(2-Bromo-1-(pentyloxy)ethyl)-4-methylbenzene involves its reactivity towards nucleophiles and bases. The bromine atom acts as a leaving group, making the compound susceptible to nucleophilic substitution and elimination reactions. The pentyloxy group can undergo oxidation, leading to the formation of reactive intermediates that can further participate in various chemical transformations .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(2-Bromo-1-(pentyloxy)ethyl)-4-cyclohexylbenzene
- 1-(2-Bromo-1-(pentyloxy)ethyl)-4-isopropylbenzene
Uniqueness
1-(2-Bromo-1-(pentyloxy)ethyl)-4-methylbenzene is unique due to the presence of both a bromoethyl and a pentyloxy group on the benzene ring. This combination of substituents imparts distinct reactivity and properties to the compound, making it valuable for specific applications in organic synthesis and materials science .
Eigenschaften
Molekularformel |
C14H21BrO |
|---|---|
Molekulargewicht |
285.22 g/mol |
IUPAC-Name |
1-(2-bromo-1-pentoxyethyl)-4-methylbenzene |
InChI |
InChI=1S/C14H21BrO/c1-3-4-5-10-16-14(11-15)13-8-6-12(2)7-9-13/h6-9,14H,3-5,10-11H2,1-2H3 |
InChI-Schlüssel |
OOTUDCPWDLEWLJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCOC(CBr)C1=CC=C(C=C1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


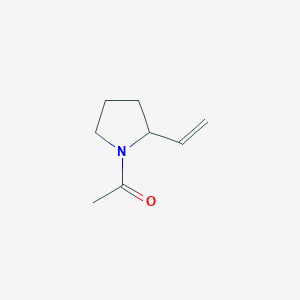
![2-Oxabicyclo[3.1.1]heptane-5-carboxylic acid](/img/structure/B13480410.png)
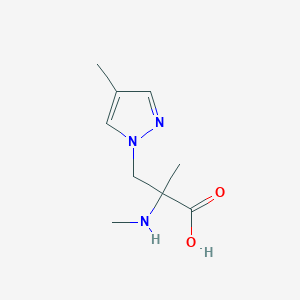
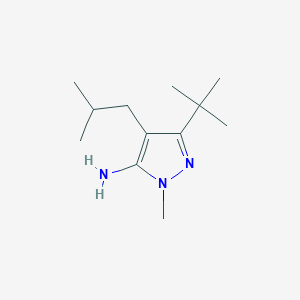
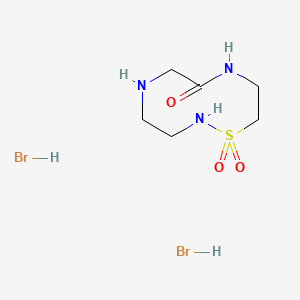
![2-[5-(4-methoxyphenyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride](/img/structure/B13480438.png)
![(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(4-phenylphenyl)propanoic acid](/img/structure/B13480442.png)
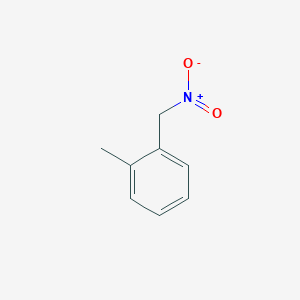
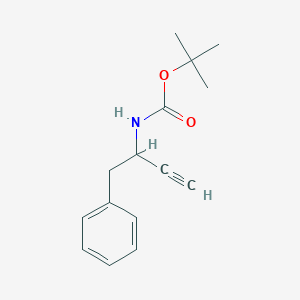
![1-phenyl-1-[5-(trifluoromethyl)-1H-1,2,4-triazol-3-yl]methanamine hydrochloride](/img/structure/B13480459.png)
